JTV-519 hemifumarate
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Overview
Description
JTV-519 hemifumarate: is a chemical compound known for its potent inhibitory effects on the ryanodine receptor 2 (RYR2), a cardiac calcium channel that regulates calcium levels in the sarcoplasmic reticulum . This compound is also referred to as 1-(2,3-Dihydro-7-methoxy-1,4-benzothiazepin-4(5H)-yl)-3-[4-(phenylmethyl)-1-piperidinyl]-1-propanone hemifumarate . It is widely used in scientific research due to its cardioprotective and antiarrhythmic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JTV-519 hemifumarate involves multiple steps, starting with the formation of the benzothiazepine ring system. The key steps include:
Formation of the benzothiazepine ring: This involves the reaction of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazepine core.
Introduction of the methoxy group: This step involves the methylation of the benzothiazepine core using a methylating agent such as methyl iodide.
Formation of the piperidinyl-propanone side chain: This involves the reaction of the benzothiazepine core with 4-(phenylmethyl)-1-piperidinyl-1-propanone under appropriate conditions to form the final product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: JTV-519 hemifumarate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: : JTV-519 hemifumarate is used as a research tool to study the ryanodine receptor 2 (RYR2) and its role in calcium signaling .
Biology: : The compound is used to investigate the mechanisms of calcium regulation in cardiac myocytes and other cell types .
Medicine: : this compound has potential therapeutic applications in the treatment of cardiac arrhythmias, heart failure, and other cardiovascular diseases .
Industry: : The compound is used in the development of new drugs and therapeutic agents targeting calcium signaling pathways .
Mechanism of Action
JTV-519 hemifumarate exerts its effects by binding to and stabilizing the ryanodine receptor 2 (RYR2) in its closed state . This decreases the open probability of the receptor during diastole, thereby inhibiting calcium leak into the cell’s cytosol . By preventing calcium sparks and spontaneous depolarization, this compound helps to maintain synchronized contraction of the heart and prevent cardiac arrhythmias .
Comparison with Similar Compounds
Similar Compounds
Diltiazem: A calcium channel blocker used for the treatment of hypertension and angina pectoris.
Verapamil: Another calcium channel blocker used to treat hypertension and arrhythmias.
Nifedipine: A calcium channel blocker used to manage angina and high blood pressure.
Uniqueness of JTV-519 hemifumarate: : this compound is unique in its specific action on the ryanodine receptor 2 (RYR2), which is distinct from the mechanisms of other calcium channel blockers like diltiazem, verapamil, and nifedipine . This specificity makes it particularly valuable for research and potential therapeutic applications targeting calcium signaling in cardiac cells .
Properties
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one;(E)-but-2-enedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H32N2O2S.C4H4O4/c2*1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20;5-3(6)1-2-4(7)8/h2*2-8,18,21H,9-17,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAIJOCDPCXVEY-WXXKFALUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H68N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
965.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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